molecular formula C14H17N3O2 B1519090 ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate CAS No. 1170223-12-7

ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1519090
CAS No.: 1170223-12-7
M. Wt: 259.3 g/mol
InChI Key: NIXNZOBSQUFJRQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethylphenyl group attached to the pyrazole ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate starting materials, such as ethyl acetoacetate and hydrazine hydrate.

  • Reaction Steps: The reaction involves the condensation of ethyl acetoacetate with hydrazine hydrate to form a pyrazole ring

  • Reaction Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. The temperature and solvent choice are also critical factors in optimizing the yield and purity of the final product.

Industrial Production Methods:

  • Batch vs. Continuous Processes: In an industrial setting, the compound can be produced using either batch or continuous processes. Batch processes are suitable for small-scale production, while continuous processes are preferred for large-scale manufacturing.

  • Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution Reagents: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation of the compound can yield pyrazole-4-carboxylic acid derivatives.

  • Reduction Products: Reduction can produce 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

  • Substitution Products: Substitution reactions can lead to the formation of various esters, amides, and other derivatives.

Mechanism of Action

Scientific Research Applications

Chemistry: Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is being studied for its potential use in developing new pharmaceuticals.

Medicine: Research is ongoing to explore the therapeutic applications of this compound in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxylate: This compound is structurally similar but differs in the position of the methyl groups on the phenyl ring.

  • Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate: Another structurally similar compound with a different position of the methyl groups.

  • Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate: Similar to the original compound but with a different arrangement of the methyl groups on the phenyl ring.

Uniqueness: Ethyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific arrangement of substituents on the phenyl ring, which can influence its reactivity and biological activity

Properties

IUPAC Name

ethyl 5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-16-17(13(11)15)12-7-5-6-9(2)10(12)3/h5-8H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXNZOBSQUFJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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